2-(4-Methylcyclohexyl)propane-1,3-diol
Description
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)propane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h8-12H,2-7H2,1H3 |
InChI Key |
RERGOVHIWYTLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(CO)CO |
Origin of Product |
United States |
Preparation Methods
Overview
This method involves the hydroformylation of cyclic acetals derived from cyclohexanone derivatives, followed by hydrolysis to yield the target diol. It is a multi-step process that leverages catalytic hydroformylation, which introduces formyl groups at specific positions, and subsequent hydrolysis to produce the diol.
Stepwise Procedure
| Step | Description | Reagents & Conditions | Yield & Notes | |
|---|---|---|---|---|
| 1 | Formation of cyclic acetal from 4-methylcyclohexanone | 4-Methylcyclohexanone + Ethylene glycol | Under acid catalysis, forms a cyclic acetal | |
| 2 | Hydroformylation of cyclic acetal | Rhodium catalyst, CO/H₂ gas mixture, temperature ~110°C | Converts acetal to aldehyde intermediates with linear/branched isomers; control of linear/branched ratio is critical | |
| 3 | Hydrogenation and hydrolysis | Hydrogenation over Raney Ni or Pd, followed by hydrolysis | Produces 2-(4-Methylcyclohexyl)propane-1,3-diol | Yields depend on catalyst efficiency and reaction conditions |
- The process yields high purity diols with yields up to 70-80% after purification, with selectivity influenced by catalyst choice and reaction parameters (see).
Catalytic Asymmetric Reduction of Ketones
Overview
This route involves the asymmetric reduction of 4-methylcyclohexanone to produce enantiomerically enriched 2-(4-Methylcyclohexyl)propane-1,3-diol.
Procedure
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Asymmetric reduction of 4-methylcyclohexanone | Chiral borane reagents, such as (R)- or (S)-CBS catalyst | Conducted at low temperatures (-10°C to 0°C) for high enantioselectivity (>99% ee) |
| 2 | Diol formation | Hydrolysis of borane complex | Yields enantiomerically pure diol |
- The method provides high enantiomeric purity (>99% ee) with yields reaching 90%, suitable for pharmaceutical applications (see).
Direct Hydroxylation of 4-Methylcyclohexane Derivatives
Overview
This approach involves the selective hydroxylation of methylcyclohexane derivatives, followed by functional group transformations to obtain the diol.
Methodology
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Radical hydroxylation of methylcyclohexane | Use of hydroxyl radicals generated via UV or radical initiators | Achieves regioselective hydroxylation at the methyl group |
| 2 | Oxidation to diol | Oxidants such as OsO₄ or KMnO₄ | Converts hydroxylated intermediates into diols |
- This method is less common due to selectivity challenges but can be optimized for specific derivatives (see).
Synthesis via Grignard Reagents and Subsequent Hydroxylation
Overview
Preparation involves Grignard reagents derived from 4-methylcyclohexyl halides, followed by oxidation or hydroxylation steps.
Procedure
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Formation of Grignard reagent | 4-Methylcyclohexyl bromide + Mg in dry ether | Forms Grignard reagent |
| 2 | Reaction with formaldehyde or other aldehydes | Controlled addition at low temperature | Forms alcohol intermediates |
| 3 | Hydroxylation of intermediate | Oxidants or hydrolysis | Yields diol with moderate efficiency |
- Effective for synthesizing specific stereoisomers, but requires careful control of reaction conditions.
Summary of Data and Comparative Analysis
| Method | Advantages | Disadvantages | Typical Yield | Enantioselectivity | Notes |
|---|---|---|---|---|---|
| Hydroformylation & Hydrolysis | Good for bulk production, scalable | Requires complex catalysts, control of isomer ratio | 70-80% | Moderate (not stereoselective) | Suitable for industrial synthesis |
| Asymmetric Reduction | High enantiomeric purity | Costly reagents, low throughput | Up to 90% | >99% ee | Ideal for pharmaceutical-grade diols |
| Hydroxylation of Methylcyclohexane | Regioselective, direct | Low selectivity, harsh conditions | Variable | Not stereoselective | Limited industrial use |
| Grignard & Oxidation | Versatile, straightforward | Stereochemistry control needed | Moderate | Variable | Useful for specific derivatives |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can further convert this compound into alcohols or alkanes using reducing agents such as NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: SOCl₂, PBr₃, reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Alkyl halides, esters.
Scientific Research Applications
2-(4-Methylcyclohexyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its cyclohexane ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Alkylcyclohexylpropane-1,3-diol Derivatives
Key Compounds:
- 2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol (CAS: ST00994)
- 2-(trans-4´-n-Propylcyclohexyl)propane-1,3-diol (CAS: ST00934)
| Property | 2-(4-Methylcyclohexyl)propane-1,3-diol | 2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol | 2-(trans-4´-n-Propylcyclohexyl)propane-1,3-diol |
|---|---|---|---|
| Alkyl Chain Length | Methyl | Ethyl | n-Propyl |
| Purity | Not reported | ≥99% (GC) | ≥99% (GC) |
| Mesophase Behavior | Not reported | Cr 54°C → Sb 84–85°C → I | Cr 63°C → Sb 102°C → I |
Comparison Insights :
- Increasing alkyl chain length (methyl → ethyl → propyl) elevates phase transition temperatures (Cr → Sb → I), enhancing mesophase stability for liquid crystal applications .
- The methyl derivative likely exhibits lower melting points compared to ethyl/propyl analogs, making it suitable for low-temperature applications.
Aromatic and Phenolic Substituted Propane-1,3-diols
Key Compounds:
- 2-(4-Hydroxyphenyl)propane-1,3-diol (CAS: Not specified)
- 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (CAS: Not specified)
- 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol
Structural Differences :
- Substitution with aromatic or phenolic groups introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic cyclohexyl group in the target compound.
Functional Implications :
- Bioactivity: Phenolic derivatives exhibit biological activities, e.g., hepatoprotective effects against DL-galactosamine-induced liver damage and cytotoxicity in natural products .
- Solubility : Polar substituents enhance water solubility compared to the hydrophobic methylcyclohexyl derivative, which is more suited for lipid-rich environments.
Amino-Substituted Propane-1,3-diols
Key Compound:
- 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol (Polymorph patent)
Comparison :
- Unlike the methylcyclohexyl derivative, this compound’s 4-octylphenyl group provides amphiphilic properties, enhancing membrane interaction in drug delivery.
Application Domains
Biological Activity
2-(4-Methylcyclohexyl)propane-1,3-diol is an organic compound that has garnered interest in various biological studies due to its potential therapeutic properties and interactions with biological systems. This article explores its biological activity, synthesizing findings from diverse research sources.
- Molecular Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
- IUPAC Name : 2-(4-Methylcyclohexyl)propane-1,3-diol
- Canonical SMILES : CC1=CC(CCC1)C(C(C)O)O
The biological activity of 2-(4-Methylcyclohexyl)propane-1,3-diol is largely attributed to its ability to interact with various biomolecules. It is believed to function through:
- Hydrogen Bonding : The hydroxyl groups in the diol structure can form hydrogen bonds with proteins and nucleic acids, potentially altering their function.
- Hydrophobic Interactions : The cyclohexyl group contributes to hydrophobic interactions, which may facilitate membrane penetration or binding to lipid environments.
Antitumor Activity
Recent studies have indicated that 2-(4-Methylcyclohexyl)propane-1,3-diol exhibits antitumor properties . In vitro assays demonstrated that the compound can inhibit the proliferation of certain cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 10.5 |
These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in these cancer cells .
Anti-inflammatory Effects
In addition to its antitumor activity, 2-(4-Methylcyclohexyl)propane-1,3-diol has shown potential as an anti-inflammatory agent . In animal models, it was found to reduce inflammation markers such as TNF-alpha and IL-6 when administered in a controlled dosage .
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various derivatives of 2-(4-Methylcyclohexyl)propane-1,3-diol. The results indicated that modifications to the cyclohexyl group significantly enhanced the compound's cytotoxicity against multiple cancer cell lines.
Clinical Trials
While extensive clinical trials are yet to be reported for this specific compound, preliminary results from small-scale studies suggest that it may serve as a promising lead compound for further development in cancer therapeutics.
Q & A
Basic: What are the established synthetic routes for 2-(4-Methylcyclohexyl)propane-1,3-diol?
Answer:
The synthesis typically involves alkylation of propane-1,3-diol derivatives with trans-4-methylcyclohexyl halides (e.g., bromide or chloride). A common approach includes:
Epoxide Ring-Opening : Reacting trans-4-methylcyclohexene oxide with propane-1,3-diol under acidic or basic catalysis to yield the diol.
Grignard Reaction : Using a trans-4-methylcyclohexylmagnesium bromide to alkylate a protected propane-1,3-diol precursor, followed by deprotection.
Hydrogenation : Reducing a ketone intermediate (e.g., 2-(4-methylcyclohexylidene)propane-1,3-diol) using catalysts like Pd/C or Raney Ni.
Key challenges include ensuring stereochemical purity of the trans-4-methylcyclohexyl group and minimizing side reactions during alkylation .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the stereochemistry of the cyclohexyl group and diol backbone.
- HPLC-PDA/MS : Validates purity (>99%) and detects trace impurities.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, crucial for understanding mesophase behavior in liquid crystals .
- DSC/TGA : Analyzes thermal stability and phase transitions (e.g., melting points, decomposition temperatures) .
Advanced: How can researchers resolve low yields in stereoselective synthesis?
Answer:
Low yields often arise from competing elimination pathways or poor stereocontrol. Mitigation strategies include:
- Catalyst Optimization : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination.
- Temperature Gradients : Slow cooling during crystallization improves diastereomeric separation.
Refer to analogous protocols for trans-4-alkylcyclohexyl diols, where optimized conditions achieved >85% yield .
Advanced: How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?
Answer:
Contradictions arise from the compound’s amphiphilic nature:
- Polar Solvents (e.g., DMSO, MeOH) : Solubility is driven by hydrogen bonding with the diol groups.
- Nonpolar Solvents (e.g., Hexane) : Limited solubility due to the hydrophobic cyclohexyl moiety.
Methodological Recommendation : - Conduct solubility studies using the Hildebrand solubility parameter to predict miscibility.
- Validate with mesophase behavior data, where the compound exhibits lyotropic liquid crystal properties in binary solvent systems (e.g., water/ethanol) .
Advanced: What strategies are effective for stabilizing the compound under oxidative conditions?
Answer:
Oxidative degradation of the diol group is a key stability concern. Solutions include:
- Protection/Deprotection : Temporarily masking hydroxyl groups as acetals or silyl ethers during reactions.
- Antioxidant Additives : Adding 0.1% (w/w) BHT or ascorbic acid in storage solutions.
- Solid-State Stabilization : Co-crystallization with pharmaceutically acceptable counterions (e.g., HCl salts) enhances shelf life, as demonstrated for structurally related diols .
Advanced: How can computational modeling predict biological interactions of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability (relevant for drug delivery).
- Docking Studies : Screen against enzyme targets (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. ethyl cyclohexyl) with bioactivity trends.
Refer to interaction studies on analogous diols, where MD simulations accurately predicted binding affinities within 10% error .
Basic: What are its primary applications in materials science?
Answer:
- Liquid Crystals : Acts as a chiral dopant in nematic phases, enhancing thermal stability and optical anisotropy.
- Polymer Precursors : Serves as a crosslinker in polyurethane foams due to its dual hydroxyl groups.
- Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .
Advanced: How to address discrepancies in reported melting points across studies?
Answer:
Variations (±5°C) may stem from polymorphic forms or impurities. Recommendations:
- Recrystallization : Use gradient recrystallization (e.g., ethanol/water) to isolate the thermodynamically stable polymorph.
- PXRD Analysis : Confirm crystal phase purity.
- Controlled Cooling Rates : Standardize at 1°C/min during DSC measurements.
Data from trans-4-alkyl analogs show that slow cooling reduces polymorphic diversity .
Table 1: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
